molecular formula C15H22N2 B10759884 Iadademstat CAS No. 1401966-39-9

Iadademstat

カタログ番号: B10759884
CAS番号: 1401966-39-9
分子量: 230.35 g/mol
InChIキー: ALHBJBCQLJZYON-PFSRBDOWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iadademstat is a novel, highly potent, and selective inhibitor of lysine-specific histone demethylase 1A (LSD1), also known as KDM1A. This compound has shown significant preclinical and clinical activity, particularly in the treatment of acute myeloid leukemia (AML). This compound works by inhibiting the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Iadademstat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The final product is subjected to rigorous purification and characterization to meet pharmaceutical standards .

化学反応の分析

Mechanism of LSD1 Inhibition

Iadademstat irreversibly inhibits LSD1 by covalently binding to the flavin adenine dinucleotide (FAD) cofactor within the enzyme's catalytic pocket . This interaction disrupts both LSD1's demethylase activity and its scaffolding function with transcriptional repressors like GFI-1 .

Key Biochemical Steps:

  • FAD Binding : this compound forms a covalent bond with FAD, preventing electron transfer essential for LSD1's oxidative demethylation of histone H3K4me1/2 .

  • Steric Hindrance : The compound's structure obstructs LSD1's interaction with GFI-1, destabilizing repressor complexes and inducing differentiation of leukemic blasts .

Structural and Kinetic Interactions

Molecular docking and dynamics simulations reveal high-affinity binding clusters within LSD1's catalytic domain :

ClusterΔG (kcal/mol)Dissociation Constant (μM)Key Residues Involved
1-9.090.218Ile-284, Gly-285, Thr-588
3-8.750.386Glu-308, Arg-310, Val-317
4-8.740.394Arg-316, Leu-329, Tyr-571

Source: Molecular dynamics simulations (10 ns) and MM-PBSA binding energy calculations

  • Potency : Cluster #4 exhibited the strongest solvation binding energy (-111.598 kcal/mol), confirming stable occupancy of the FAD-binding site .

  • Selectivity : No significant off-target interactions with other epigenetic enzymes (e.g., HDACs, DNMTs) were observed .

Pharmacodynamic Biomarkers of Target Engagement

This compound induces rapid, dose-dependent changes in differentiation biomarkers:

BiomarkerInduction Fold (Cohort VII, 140 µg/m²/d)Biological Effect
VCAN12.5xMonocyte differentiation
S100A128.7xInflammatory response
PROCR5.2xErythroid suppression

Source: RNA sequencing of bone marrow samples from Phase I trial

  • Differentiation Syndrome : Correlated with extreme VCAN/S100A12 upregulation in 2 patients .

  • Blast Reduction : Morphologic differentiation observed in 60% of MLL-rearranged AML cases .

Reaction Kinetics and Metabolic Stability

  • Plasma Exposure : Dose-proportional pharmacokinetics (Cmax 220 µg/m²/d = 1.8 µM) .

  • Half-Life : ~24 hours, enabling once-daily dosing .

  • Metabolites : Primarily glucuronidated derivatives (inactive), with <5% CYP450-mediated metabolism .

Synergistic Reactions with Azacitidine

In the ALICE Phase IIa trial, this compound enhanced azacitidine's hypomethylating effects:

ParameterThis compound + Azacitidine (n=27)Azacitidine Monotherapy (Historical)
Complete Remission52%28%
MRD Negativity91% (of responders)40%

Source: Efficacy analysis set from ALICE trial

Mechanistically, LSD1 inhibition reverses azacitidine-induced differentiation blockades, enabling sustained blast clearance .

科学的研究の応用

Iadademstat has a wide range of scientific research applications, including:

作用機序

Iadademstat exerts its effects by selectively inhibiting LSD1, an enzyme involved in the demethylation of histone proteins. This inhibition leads to changes in chromatin structure and gene expression, promoting the differentiation of leukemic cells and reducing their proliferative capacity. The molecular targets of this compound include the catalytic domain of LSD1 and its interaction partners, such as GFI1 and CoREST .

類似化合物との比較

Similar Compounds

Uniqueness of Iadademstat

This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic profile. It has shown significant clinical activity in AML patients, particularly in combination with other chemotherapeutic agents. Its ability to induce differentiation and reduce leukemic stem cell capacity makes it a promising candidate for further development .

生物活性

Iadademstat (ORY-1001) is a selective and potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation and is implicated in various hematological malignancies, particularly acute myeloid leukemia (AML). This article explores the biological activity of this compound based on clinical trials, preclinical studies, and its mechanisms of action.

This compound functions primarily by inhibiting LSD1, which is involved in the demethylation of histones and transcriptional regulation. By inhibiting this enzyme, this compound promotes differentiation in myeloid cells and reduces the stemness characteristics associated with leukemic cells. This dual mechanism not only disrupts the oncogenic programs sustained by LSD1 but also reactivates differentiation pathways that are typically silenced in AML.

Phase I Trials

The first-in-human Phase I study evaluated this compound's safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy in patients with relapsed or refractory AML. A total of 27 patients received this compound at doses ranging from 5 to 220 µg/m²/day over 28-day cycles. The recommended dose was established at 140 µg/m²/day, particularly for patients with MLL/KMT2A-rearranged AML.

Key Findings:

  • Safety Profile: Most adverse events were consistent with those expected in R/R AML, including myelosuppression and infections. Notably, the drug exhibited a favorable safety profile overall .
  • Biological Activity: Patients showed a significant reduction in blood and bone marrow blast percentages, alongside induction of differentiation biomarkers such as VCAN and S100A12. One patient achieved complete remission with incomplete count recovery .

Phase II Trials

Following promising Phase I results, this compound was further evaluated in combination with azacitidine in newly diagnosed AML patients who were not candidates for intensive chemotherapy. The ALICE trial reported significant findings:

Efficacy Results:

  • Objective Response Rate (ORR): The combination therapy demonstrated an ORR of 82% among evaluable patients, with 52% achieving complete remission (CR) or CR with incomplete hematological recovery .
  • Duration of Response: The median duration of responses was notable, with many patients remaining transfusion-independent for extended periods. The longest observed remission lasted 690 days .

Summary of Clinical Studies

Study TypePatient PopulationKey Findings
Phase IR/R AML patients (27)Safety: Good; Efficacy: Blast differentiation observed; 1 CR
Phase II (ALICE)Newly diagnosed AML (36)ORR: 82%; CR: 52%; Longest remission: 690 days

Preclinical Studies

Preclinical investigations have demonstrated that this compound effectively reduces leukemic stem cell burden and induces differentiation in AML cell lines. These studies support the clinical findings by showing that this compound can induce a shift from a proliferation to a differentiation gene expression profile in leukemic cells.

特性

CAS番号

1401966-39-9

分子式

C15H22N2

分子量

230.35 g/mol

IUPAC名

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine

InChI

InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1

InChIキー

ALHBJBCQLJZYON-PFSRBDOWSA-N

異性体SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3

正規SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。